(3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid

Description

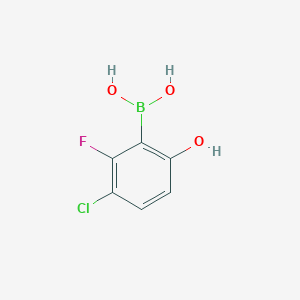

(3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid is a substituted phenylboronic acid derivative with a boronic acid group (-B(OH)₂) attached to a phenyl ring bearing three distinct substituents: a chlorine atom at position 3, a fluorine atom at position 2, and a hydroxyl group at position 6. This unique arrangement of electron-withdrawing (Cl, F) and hydrogen-bonding (OH) groups modulates its chemical reactivity, solubility, and biological activity. Boronic acids are widely studied for their ability to form reversible covalent bonds with diols (e.g., sugars) and serine residues in enzymes, making them valuable in drug design, biosensing, and catalysis .

Properties

Molecular Formula |

C6H5BClFO3 |

|---|---|

Molecular Weight |

190.37 g/mol |

IUPAC Name |

(3-chloro-2-fluoro-6-hydroxyphenyl)boronic acid |

InChI |

InChI=1S/C6H5BClFO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10-12H |

InChI Key |

OEUDFHPJGUQHLK-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1F)Cl)O)(O)O |

Origin of Product |

United States |

Preparation Methods

Lithiation and Boronation Route

- Starting Material: 3-chloro-2-fluoro-6-hydroxybenzene or its protected derivative (to prevent unwanted side reactions at the hydroxy group).

- Reagents:

- n-Butyllithium (as a strong base for lithiation).

- Triisopropyl borate (as boron source).

- Solvents such as tetrahydrofuran (THF) for the lithiation step.

- Procedure:

- Cool a solution of the aromatic substrate in THF to low temperatures (e.g., -70 to -80 °C).

- Add n-butyllithium dropwise to generate the aryllithium intermediate.

- Add triisopropyl borate slowly while maintaining low temperature.

- Warm the reaction mixture gradually to around -55 °C and stir for several hours to complete boronation.

- Acidify the reaction mixture to pH 5-6 using hydrochloric acid at low temperature (-20 to -10 °C).

- Extract and purify the product by crystallization or chromatography.

This method is adapted from an industrial synthesis of 3-chloro-2-naphthylboronic acid with reported yields around 75% and high purity, demonstrating the feasibility of such lithiation-boronate routes for halogenated aromatic boronic acids.

Protection Strategies for the Hydroxy Group

Since the hydroxy group at the 6-position can interfere with lithiation, protection strategies may be employed:

- Protection as a methyl ether or silyl ether before lithiation.

- After boronation, deprotection under mild acidic or fluoride ion conditions to regenerate the hydroxy group.

This ensures selective lithiation at the position ortho to the fluoro substituent and prevents side reactions.

Alternative Methods and Catalytic Borylation

Recent advances in catalytic borylation provide alternative routes:

- Transition-metal catalyzed C–H borylation: Using iridium or palladium catalysts, direct borylation of the C–H bond adjacent to substituents can be achieved without pre-functionalization.

- Miyaura–Miyaura borylation: Cross-coupling of aryl halides with bis(pinacolato)diboron (B2pin2) catalyzed by palladium complexes under basic conditions.

However, these methods require careful selection of catalysts and conditions to tolerate multiple halogens and hydroxy groups and may need further optimization for this specific compound.

Summary Table of Preparation Conditions

Analytical and Characterization Data

- Molecular Formula: C6H5BClFO3

- Molecular Weight: ~190.37 g/mol

- Structural Features: Boronic acid group at position 1, hydroxy at position 6, chloro at position 3, fluoro at position 2 on the phenyl ring.

Professional Notes and Considerations

- The presence of multiple halogens and a hydroxy group requires strict control of reaction temperature and stoichiometry to avoid side reactions.

- Protection/deprotection steps may be necessary for the hydroxy group depending on the lithiation reagent used.

- Purification by recrystallization from solvents like dichloroethane is effective for isolating high-purity products.

- Industrial scale-up benefits from continuous temperature control and efficient phase separations as described in analogous syntheses.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as sodium hydroxide, and solvents like dimethyl sulfoxide (DMSO) and methanol . Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

(3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid has a wide range of applications in scientific research, including:

Biology: It can be used in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.

Mechanism of Action

The mechanism of action of (3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid involves its ability to participate in cross-coupling reactions. In the Suzuki-Miyaura coupling, for example, the compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic organic group . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Substituent Effects on Reactivity and Binding

The reactivity of boronic acids toward diols or enzymes is influenced by substituent electronic and steric effects. Electron-withdrawing groups (EWGs) like Cl and F increase the acidity of the boronic acid, enhancing its ability to form stable complexes with diols or nucleophilic serine residues in proteases .

Key Comparisons:

- 2-Fluoro-6-hydroxyphenylboronic acid (CAS 1256345-60-4): Substituents: 2-F, 6-OH. However, the hydroxyl group improves water solubility and hydrogen-bonding capacity .

- 4-Chloro-2-fluorobenzeneboronic acid (CAS 160591-91-3):

- 6-Hydroxynaphthalen-2-yl boronic acid :

Table 1: Substituent Impact on Reactivity

| Compound | Substituents | Electronic Effects | Key Applications |

|---|---|---|---|

| Target Compound | 3-Cl, 2-F, 6-OH | Strong EWGs + H-bond donor | Enzyme inhibition, drug design |

| 2-Fluoro-6-hydroxyphenylboronic acid | 2-F, 6-OH | Moderate EWGs + H-bond donor | Biosensors, glycobiology |

| 4-Chloro-2-fluorobenzeneboronic acid | 4-Cl, 2-F | Strong EWGs | Catalysis, intermediate synthesis |

Antiproliferative Effects:

- Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM in 4T1 cells, attributed to its planar aromatic structure enhancing DNA intercalation or protease inhibition .

- 6-Hydroxynaphthalen-2-yl boronic acid : Similar potency (IC₅₀ = 0.1969 µM), with the hydroxyl group likely contributing to target selectivity .

- Target Compound : While its antiproliferative activity is unreported, the presence of Cl and F may enhance proteasome or kinase inhibition, analogous to bortezomib (a clinically used boronic acid protease inhibitor) .

Enzyme Inhibition:

- Meta-substituted aryl boronic acids : Show improved inhibition of bacterial penicillin-binding proteins (PBPs) compared to ortho-substituted derivatives . The target’s 3-Cl substituent (meta to boronic acid) aligns with this trend.

- Bifunctional boronic acids : Dual phenylboronic groups inhibit coronavirus proteases by targeting conserved serine clusters . The target’s hydroxyl group could mimic this bifunctionality.

Structural Analogues and Functional Diversity

- 3-Fluoro-2-methylphenylboronic acid (CAS 352535-83-2):

- [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid :

- Pyridine-based heterocycle with Cl and CF₃ groups. The nitrogen atom alters electronic properties, favoring interactions with metal ions or aromatic stacking .

Biological Activity

(3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacokinetics, and potential therapeutic applications, supported by relevant data tables and case studies.

Target Interactions:

Boronic acids, including (3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid, interact with various biological targets, primarily enzymes and receptors. The boron atom in these compounds forms covalent bonds with hydroxyl groups on target molecules, which can lead to inhibition of enzymatic activity or modulation of receptor functions .

Biochemical Pathways:

The compound is involved in several biochemical pathways. For instance, it has been noted for its potential inhibitory effects on kinases, which are critical in signaling pathways related to cell proliferation and survival. The interaction of boronic acids with insulin has also been studied, indicating their role as insulin stabilizers .

Pharmacokinetics

The pharmacokinetic properties of (3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid can vary significantly based on its chemical structure. Key factors include:

- Absorption: The compound exhibits moderate lipophilicity, which influences its absorption characteristics.

- Distribution: Studies suggest that it may not readily cross the blood-brain barrier (BBB), indicating limited central nervous system penetration .

- Metabolism: The compound is a substrate for certain cytochrome P450 enzymes, which can affect its metabolic profile.

- Excretion: Renal excretion is likely a primary route for elimination.

Biological Activity

The biological activities of (3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid have been evaluated in various studies:

-

Anticancer Activity:

- Several derivatives of boronic acids have shown promising anticancer properties by inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. For example, compounds similar to (3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid have demonstrated IC50 values in the nanomolar range against various cancer cell lines .

- Enzyme Inhibition:

- Insulin Stabilization:

Data Table: Biological Activity Summary

| Activity Type | Target/Effect | IC50 Values | References |

|---|---|---|---|

| Anticancer | Various cancer cell lines | 0.03 - 77.4 nM | |

| Enzyme Inhibition | Pim Kinases | 0.02 - 0.11 nM | |

| Insulin Stabilization | Insulin | N/A |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of boronic acid derivatives, including (3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid, showed significant antiproliferative effects against human leukemia cell lines. The study reported IC50 values demonstrating the compound's potential as an effective anticancer agent.

Case Study 2: Insulin Interaction

In a computational study evaluating the interaction between insulin and various boronic acids, (3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid was identified as a promising candidate for stabilizing insulin due to its favorable binding interactions with key residues in the insulin structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.